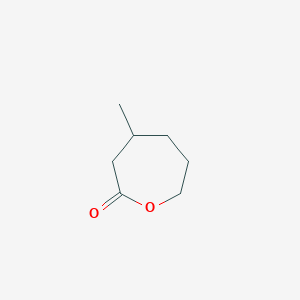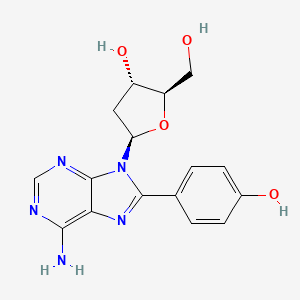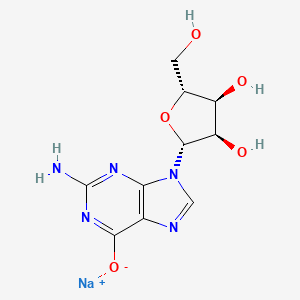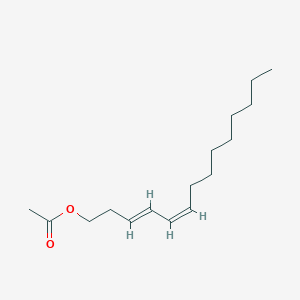
2-Oxepanone, 4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a member of the oxepanone family, characterized by a seven-membered lactone ring. It is a colorless liquid with a sweet odor and is primarily derived from biomass or renewable sources such as lignocellulose, carbohydrates, and sugars.
準備方法
Synthetic Routes and Reaction Conditions
4-methyloxepan-2-one can be synthesized through various methods. One common method involves the catalytic conversion of cellulose to gamma-valerolactone using different catalytic systems. Another method is the Baeyer-Villiger oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (m-CPBA) and trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at 0°C . The reaction mixture is then allowed to reach room temperature and react for 24 hours .
Industrial Production Methods
Industrial production of 4-methyloxepan-2-one often involves the use of multi-walled carbon nanotubes supported Keggin-type tungstosilicic acid as a catalyst for the Baeyer-Villiger oxidation of cyclic ketones . This method is efficient and allows for high conversion rates and selectivity .
化学反応の分析
Types of Reactions
4-methyloxepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The Baeyer-Villiger oxidation using m-CPBA and TFA in CH2Cl2.
Reduction: Low-temperature reduction with diisobutylaluminum hydride in methylene chloride.
Substitution: Various substitution reactions can occur depending on the reagents and conditions used.
Major Products Formed
科学的研究の応用
4-methyloxepan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-methyloxepan-2-one involves its interaction with various molecular targets and pathways. As a cyclic ester, it can undergo hydrolysis to form gamma-hydroxyvaleric acid, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-methyloxepan-2-one can be compared with other similar compounds such as:
7-isopropyl-4-methyloxepan-2-one: An ε-lactone that is substituted at positions 4 and 7 by methyl and isopropyl groups, respectively.
5-methyloxepan-2-one: Another oxepanone derivative synthesized from 4-methylcyclohexanone.
特性
CAS番号 |
2549-60-2 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
4-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3 |
InChIキー |
CHXLFXLPKLZALY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCOC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)





![2-Heptadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12935521.png)

![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)
